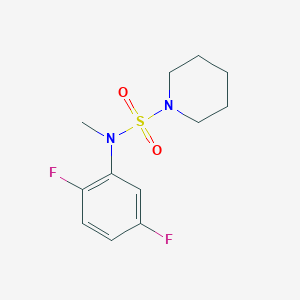
2-chloro-N,N-dimethyl-6-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N,N-dimethyl-6-(trifluoromethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CDMTS, and it is a sulfonamide derivative that contains a trifluoromethyl group. CDMTS has been synthesized using various methods, and its mechanism of action has been extensively studied.
Aplicaciones Científicas De Investigación
CDMTS has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, CDMTS has been investigated for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. In organic synthesis, CDMTS has been used as a reagent for the synthesis of various compounds, including sulfonamides and amides. In materials science, CDMTS has been investigated for its potential as a building block for the synthesis of functional materials, including metal-organic frameworks.
Mecanismo De Acción
The mechanism of action of CDMTS is not fully understood, but it is believed to involve the inhibition of various enzymes, including carbonic anhydrase and histone deacetylases. CDMTS has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. Additionally, CDMTS has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
CDMTS has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase, histone deacetylases, and the production of pro-inflammatory cytokines. CDMTS has also been shown to induce apoptosis in cancer cells and have potential neuroprotective effects in Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDMTS has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, CDMTS has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
CDMTS has several potential future directions, including the development of new therapeutic agents for cancer and Alzheimer's disease, the synthesis of new functional materials, and the investigation of the mechanism of action of CDMTS. Additionally, the development of new synthesis methods for CDMTS and its derivatives may lead to the discovery of new compounds with unique properties and potential applications in various fields.
Métodos De Síntesis
CDMTS can be synthesized using various methods, including the reaction of 2-chloro-6-(trifluoromethyl)benzenesulfonyl chloride with dimethylamine. This reaction results in the formation of CDMTS, which is a white crystalline powder. The purity of the synthesized compound can be confirmed using various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
Propiedades
IUPAC Name |
2-chloro-N,N-dimethyl-6-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3NO2S/c1-14(2)17(15,16)8-6(9(11,12)13)4-3-5-7(8)10/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQWCJJLAZBGBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC=C1Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-[Oxan-4-yl(propan-2-yl)amino]ethoxy]benzonitrile](/img/structure/B7593269.png)
![3-[[(1-ethyl-2-methylpiperidin-4-yl)-methylamino]methyl]-1H-quinolin-2-one](/img/structure/B7593278.png)




![1H-benzimidazol-2-yl-[3-(methylsulfanylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7593303.png)
![[2-(Thian-4-ylamino)cyclohexyl]methanol](/img/structure/B7593316.png)
![N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593335.png)
![3-Butylsulfonyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B7593342.png)



![1-(2-chlorophenyl)-1-(4-methoxyphenyl)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]methanamine](/img/structure/B7593362.png)